2-(2-hydroxynaphthalen-1-yl)-6-iodo-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups in this compound, including hydroxyl, iodo, and aromatic rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multicomponent reactions. One common approach is the condensation of 2-hydroxy-1-naphthaldehyde with 3-methylbenzylamine in the presence of an iodine source, such as iodine or potassium iodide, under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxyl and iodo groups play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites on the receptor.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-1-naphthyl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the iodo group, resulting in different reactivity and biological activity.
2-(2-Hydroxy-1-naphthyl)-6-chloro-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone:
Uniqueness
The presence of the iodo group in 2-(2-hydroxy-1-naphthyl)-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone imparts unique reactivity, making it a valuable compound for the synthesis of new derivatives with potential therapeutic applications. The combination of hydroxyl, iodo, and aromatic groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19IN2O2 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H19IN2O2/c1-15-5-4-7-18(13-15)28-24(27-21-11-10-17(26)14-20(21)25(28)30)23-19-8-3-2-6-16(19)9-12-22(23)29/h2-14,24,27,29H,1H3 |
InChI Key |
NFUKIXGFYWHPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.